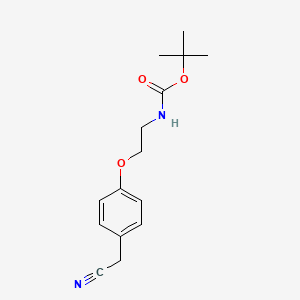![molecular formula C9H18ClN3O B13513123 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H17N3O·HCl. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an imidazolidinone ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound includes a phenyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H18ClN3O |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C9H17N3O.ClH/c1-11-7-9(12(2)8(11)13)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |
InChI Key |
NRSCAJZKKIJEQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNCC2)N(C1=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



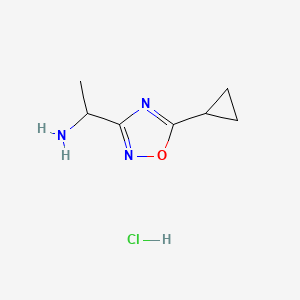
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)

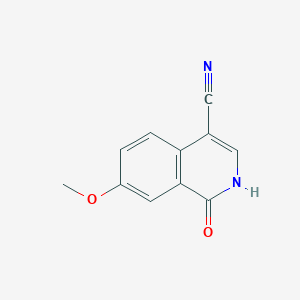


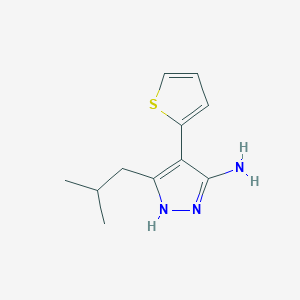

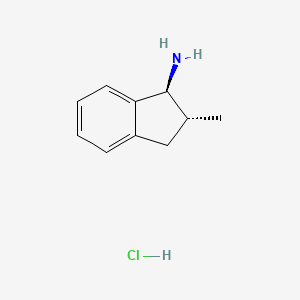

![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)

